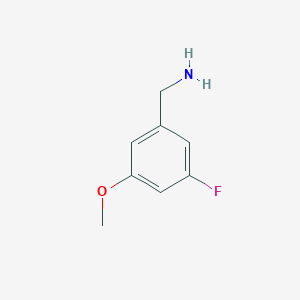

3-Fluoro-5-methoxybenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

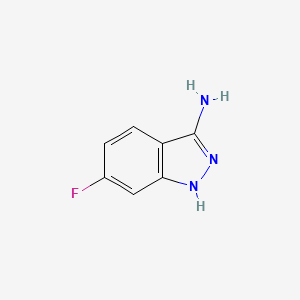

3-Fluoro-5-methoxybenzylamine is a compound that is structurally related to various benzylamines which have been studied for their potential applications in different fields of chemistry and medicine. Although the specific compound 3-Fluoro-5-methoxybenzylamine is not directly mentioned in the provided papers, insights can be drawn from related research on benzylamines and fluorinated compounds.

Synthesis Analysis

The synthesis of related fluorinated benzylamine compounds often involves multi-step reactions, starting from simple precursors such as methoxypyridine and fluorobenzaldehyde . For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves lithium–bromine exchange, addition to aldehyde, nitration, and Pd-catalyzed alkoxycarbonylation . Similarly, the synthesis of 3-fluoroaspartic acid from dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis, indicates the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was determined to belong to the triclinic system, revealing details about the orientation of the fluorobenzyl groups and the presence of hydrogen bonds . This suggests that 3-Fluoro-5-methoxybenzylamine could also exhibit interesting structural features that could be studied using similar methods.

Chemical Reactions Analysis

Benzylamines participate in various chemical reactions, often as intermediates or reagents. For instance, benzylamine and 3,4-dimethoxybenzylamine have been used as fluorogenic reagents for the determination of 5-hydroxyindoles, indicating their reactivity in specific conditions . The presence of a fluorine atom can significantly affect the reactivity and selectivity of these compounds, as seen in the study of 2-fluorobenzylamine, where fluorine substitution affects the molecule's flexibility and tunneling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines and fluorinated compounds are influenced by their molecular structure. For example, the presence of fluorine can affect the flexibility of the molecule, as demonstrated by the study of 2-fluorobenzylamine . The introduction of a methoxy group can also influence the solubility and reactivity of the compound, as seen in the synthesis of polyorganophosphazenes substituted with 4-methoxybenzylamine . These properties are crucial for the potential application of these compounds in pharmaceuticals and materials science.

科学的研究の応用

Synthesis of Novel Compounds

- 3-Fluoro-5-methoxybenzylamine has been utilized in the synthesis of various novel compounds. For instance, it has been used in the preparation of 5′-O-Acryloyl-5-fluorouridine, where the p-methoxybenzyl(PMB) group acted as a new N3-imide protecting group of 5-fluorouridine (Akiyama et al., 1990).

Application in Biological Activities

- Some derivatives of 3-Fluoro-5-methoxybenzylamine, like 3-(o-methoxybenzyl)sydnone, have shown significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic, and cardiotropic activities (H. Tien et al., 1990).

Use in Catalysis

- Derivatives like N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized incorporating the 3-fluoro system. These compounds act as catalysts for direct amide formation between carboxylic acids and amines, showcasing improved reactivity under ambient conditions (Arnold et al., 2008).

Larvicidal Activity

- Certain pyrimidine derivatives linked with morpholinophenyl and containing a 3-fluoro-5-methoxybenzylamine structure have been reported to exhibit significant larvicidal activity against larvae, making them potential candidates for pest control (Gorle et al., 2016).

Development of Enzyme Inhibitors

- The molecule 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one has been studied for its potential as an enzyme inhibitor, which could be significant in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Safety And Hazards

3-Fluoro-5-methoxybenzylamine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

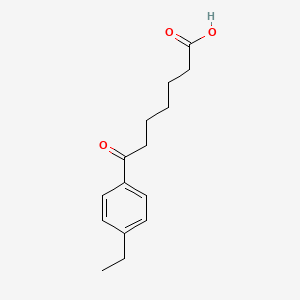

(3-fluoro-5-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDABFLRWGPSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methoxybenzylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)